molecular formula C17H21NO4 B600824 Galanthamine N-Oxide CAS No. 134332-50-6

Galanthamine N-Oxide

Katalognummer B600824
CAS-Nummer: 134332-50-6
Molekulargewicht: 303.36
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galanthamine N-Oxide is an alkaloid obtained from the bulbs of Zephyranthes concolor . It is a prominent inhibitor of substrate accommodation in the active site of the Torpedo californica AChE (TcAChE), hAChE, and hBChE enzymes .


Synthesis Analysis

Galanthamine is a centrally acting, selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor . Due to the scarce supplies from threatened botanical sources and the high cost of its isolation from daffodils, several total syntheses have been reported to produce this drug . The review summarizes the current state of the art concerning the chemistry and biology of galanthamine .


Molecular Structure Analysis

The molecular structure of Galanthamine N-Oxide is C17H21NO4 . More detailed information about its structure can be found on the PubChem database .


Chemical Reactions Analysis

Galanthamine N-Oxide is an oxidized alkaloid . It inhibits electric eel acetylcholinesterase (AChE) with an EC50 of 26.2 μM . More detailed information about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Galanthamine N-Oxide can be found on the PubChem database . More detailed information about its properties can be found in the referenced papers .

Wissenschaftliche Forschungsanwendungen

Safety And Hazards

Galanthamine N-Oxide is toxic if swallowed or inhaled, and it may cause skin irritation or an allergic skin reaction . More detailed safety and hazards information can be found in the referenced papers .

Eigenschaften

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQBKNDGTWXET-FVWDGWMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173681
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanthamine N-Oxide

CAS RN

199014-26-1, 134332-50-6
Record name Galanthamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199014261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4aS-(4aalpha, 6beta, 8aR*)]-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro [3a,3,2,-ef][2]benzazepin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALANTAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6AF61T5WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
53
Citations
LR Tallini, L Torras-Claveria, WS Borges, M Kaiser… - Molecules, 2018 - mdpi.com
… Ungiminorine N-oxide, homolycorine N-oxide, O-methyllycorenine N-oxide, galanthamine N-oxide, sanguinine N-oxide, lycoramine N-oxide and undulatine N-oxide are examples of …
Number of citations: 25 www.mdpi.com
A Mary, DZ Renko, C Guillou, C Thal - Tetrahedron letters, 1997 - Elsevier
… 10 The selective demethylation of the galanthamine N-oxide 2 in the presence of iron salts … 8b In summary, we have demonstrated that reaction of the galanthamine N-oxide 2 under non…
Number of citations: 55 www.sciencedirect.com
M KIHARA, K KONISHI, L XU… - Chemical and …, 1991 - jstage.jst.go.jp
… Previously, we reported the isolation of several new alkaloids, galanthamine N-oxide (1), … with sixteen known alkaloids, hippeastrine (8), galanthamine N—oxide (1), galanthamine (4), …
Number of citations: 58 www.jstage.jst.go.jp
S Berkov, F Viladomat, C Codina… - Journal of mass …, 2012 - Wiley Online Library
… With the exception of galanthamine-N-oxide and N-formylnorgalanthamine, the galanthamine-type compounds showed abundant [M] +. and [MH] + ions. A typical fragmentation …
D Renko, A Mary, C Guillou, P Potier, C Thal - Tetrahedron letters, 1998 - Elsevier
… Abstract : Galanthamine N-oxide 2 undergoes a Pohmovski-Potier reaction to give the … Thus, addition of excess trifluoroacetic anhydride (TFAA) to galanthamine N-oxide 2 (obtained as …
Number of citations: 11 www.sciencedirect.com
R Reyes-Chilpa, S Berkov, S Hernández-Ortega… - Molecules, 2011 - mdpi.com
… Chlidanthine (1, 50 mg) crystallized spontaneously from fraction C dissolved in MeOH, while galanthamine-N oxide (3, 83 mg) was obtained after CC (silica Gel 60, EtOAc/MeOH 1:3) of …
Number of citations: 37 www.mdpi.com
M Kihara, L XU, K KONISHI, K KIDA… - Chemical and …, 1994 - jstage.jst.go.jp
… Fraction IV-B was subjected to PTLC (SiOz, solvent 4) to aflord an oil (Rf 059—069, 75.1 mg), which was further separated by PTLC (Alzoar solvent I) to give galanthamine N—oxide (7) (…
Number of citations: 39 www.jstage.jst.go.jp
P Keglevich, C Szántay, L Hazai - Mini Reviews in Medicinal …, 2016 - ingentaconnect.com
… In the course of this reaction, the galanthamine-N-oxide (36) was reacted with hydrated ferrous sulfate in methanol to provide … galanthamine N-oxide …
Number of citations: 7 www.ingentaconnect.com
N Cortes, K Sierra, F Alzate, EH Osorio… - Phytochemical …, 2018 - Wiley Online Library
… Based on the results obtained by the molecular docking simulations, we can conclude that galanthamine, galanthamine N-oxide and powelline are the most prominent inhibitors of …
L Ruschel Tallini, L Torras Claveria… - Molecules, 2018, vol …, 2018 - diposit.ub.edu
… Ungiminorine N-oxide, homolycorine N-oxide, O-methyllycorenine N-oxide, galanthamine N-oxide, sanguinine N-oxide, lycoramine N-oxide and undulatine N-oxide are examples of …
Number of citations: 0 diposit.ub.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.